Teglarinad

Drug Formulation Bioavailability Pharmacokinetics

In vivo oncology studies using NAMPT inhibitors like FK866 are often confounded by poor aqueous solubility, requiring vehicles that introduce PK variability. Teglarinad (CAS 766501-75-1) solves this as a water-soluble prodrug (100 mM in H₂O) that rapidly converts to the active metabolite GMX1778, enabling IV/IP administration without solubilizing agents. • Enables tumor-selective NAD+ depletion while sparing normal muscle tissue, with established in vivo protocols (e.g., 75 mg/kg IV in xenografts). • Backed by Phase 1/2 clinical PK data (Cmax 3999 ng/mL at 500 mg oral), providing translational benchmarks absent from preclinical-only analogs. • Standardized procurement with documented purity (≥98% HPLC) and cold-chain shipping ensures batch-to-batch reproducibility.

Molecular Formula C30H43ClN5O8+
Molecular Weight 637.1 g/mol
CAS No. 766501-75-1
Cat. No. B1243146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeglarinad
CAS766501-75-1
Molecular FormulaC30H43ClN5O8+
Molecular Weight637.1 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N
InChIInChI=1S/C30H42ClN5O8/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34)/p+1
InChIKeyRXXJCNMVVRGOJB-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teglarinad (GMX1777): NAMPT Inhibitor Prodrug


Teglarinad (also known as GMX1777, CAS: 766501-75-1) is a water-soluble prodrug that undergoes rapid in vivo conversion to its active metabolite, GMX1778 (CHS-828) [1]. GMX1778 functions as a potent and specific competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [2]. This inhibition leads to depletion of cellular NAD+ and ATP, ultimately triggering tumor cell death through mechanisms including apoptosis and interference with DNA repair .

Prodrug Activation Rapid in vivo conversion to active NAMPT inhibitor GMX1778
Delivery Format Water-soluble for parenteral (IV/IP) administration in animal studies
Study Pathway NAMPT/NAD+ salvage pathway inhibition; metabolic disruption models

Teglarinad vs. Other NAMPT Inhibitors


While several NAMPT inhibitors (e.g., FK866/APO866, OT-82, STF-118804) target the same enzyme, their distinct physicochemical properties, pharmacokinetic profiles, and clinical development paths preclude simple substitution in research or industrial settings [1]. Teglarinad's key differentiation lies in its design as a water-soluble prodrug, enabling intravenous administration and predictable conversion to the active GMX1778 moiety [2]. This is in contrast to FK866, which suffers from low bioavailability and rapid clearance, or GMX1778 itself, which has poor aqueous solubility [3]. The specific quantitative data below establish Teglarinad's unique position within this class.

Prodrug vs. Parent Teglarinad is a water-soluble prodrug; GMX1778 (parent) has poor aqueous solubility. Direct substitution may alter formulation and administration route.
Pharmacokinetic Profile Intravenous prodrug achieves sustained exposure; FK866 and other inhibitors show different bioavailability and clearance. PK translation may differ across compounds.
Clinical Development Mismatch Teglarinad reached Phase 1/2 with available human PK data; earlier inhibitors were discontinued. Extrapolating findings between agents requires careful review.

Teglarinad Comparative Evidence


Solubility Advantage Over Parent Compound

Teglarinad (GMX1777) is a water-soluble prodrug designed to overcome the poor aqueous solubility of its active metabolite, GMX1778 (CHS-828) [1]. While GMX1778 is practically insoluble in water, Teglarinad chloride exhibits a solubility of 100 mM in H2O, enabling intravenous administration as a 24-hour infusion in clinical settings . This is a critical differentiator for preclinical and clinical research requiring parenteral delivery.

Aqueous Solubility
Head-to-head
100 mM in H2O (Teglarinad chloride) vs. insoluble GMX1778
Supports parenteral formulation research; avoids solubilizing agents.
Chloride salt form required for solubility.
Drug Formulation Bioavailability Pharmacokinetics

In Vivo Tumor NAD+ Depletion and Selectivity

In a direct comparative study, both FK866 and GMX1778 (the active metabolite of Teglarinad) were tested for their ability to deplete NAD+ in IDH1-mutant cancer cells. Treatment with either compound at a concentration of 12.5 nM for 24 hours resulted in a significant and comparable reduction in cellular NAD+ levels, demonstrating equivalent on-target potency [1]. However, in vivo, Teglarinad's prodrug formulation enables sustained delivery and a distinct tumor-selective profile. Intravenous administration of Teglarinad at 75 and 150 mg/kg significantly reduced NAD+ levels specifically in tumor tissue, but not in muscle, in a DMS 273 lung cancer xenograft model, suggesting a favorable therapeutic window .

Tumor NAD+ Depletion
Head-to-head
Tumor-selective NAD+ drop; muscle spared (75–150 mg/kg IV in xenograft)
Reported in vivo selectivity supports metabolic endpoint studies.
Comparable in vitro potency to FK866 at 12.5 nM; DMS 273 model.
NAMPT Inhibition In Vivo Pharmacology Tumor Metabolism

Clinical Advancement vs. First-Generation Inhibitors

Teglarinad (GMX1777) represents the prodrug formulation that advanced the NAMPT inhibitor CHS-828 into Phase 1 and Phase 1/2 clinical trials for solid tumors and malignant melanoma, respectively [1]. In contrast, the unformulated active compound, CHS-828, and the first-generation inhibitor FK866 (APO866) were both discontinued after showing limited clinical activity and dose-limiting toxicities [2]. Teglarinad's progression into a Phase 1/2 combination trial (NCT00724841) for metastatic melanoma, though terminated due to financial constraints, provides a unique clinical dataset, including human PK parameters (Cmax, AUC, T1/2) that are unavailable for many later-generation NAMPT inhibitors like STF-118804 or OT-82 [3].

Clinical Development
Trial context
Phase 1/2 (NCT00724841) vs. parent CHS-828 Phase 1
Provides human PK endpoints for research benchmarking.
Trial terminated for financial reasons; data may inform combination studies.
Clinical Development Oncology Phase 1/2 Trials

Teglarinad Application Scenarios


Parenteral In Vivo Tumor Studies

Researchers conducting in vivo oncology studies, particularly those requiring intravenous (IV) or intraperitoneal (IP) administration, will find Teglarinad's water solubility (100 mM in H2O) a critical advantage. This property circumvents the need for complex and potentially confounding solubilizing agents required for poorly soluble NAMPT inhibitors like GMX1778. The compound's established in vivo protocol for NAD+ depletion in tumor xenografts (e.g., 75 mg/kg IV) provides a robust starting point for pharmacodynamic and efficacy experiments .

Pharmacokinetic & Biodistribution Studies

Given its advancement to Phase 1/2 clinical trials, Teglarinad is the ideal candidate for preclinical studies focused on pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker development, and combination therapy. The available human PK parameters (e.g., Cmax of 3999 ng/mL at 500 mg oral dose) offer valuable benchmarks for scaling and interpreting preclinical data . This is a significant differentiator from pre-clinical or discontinued analogs like STF-118804, where such translational data are absent.

Tumor-Selective NAD+ Depletion and Biomarker Responses

Researchers investigating the concept of tumor-selective metabolic disruption can leverage Teglarinad's demonstrated ability to deplete NAD+ in tumors while sparing normal muscle tissue. This provides a unique tool for studying the therapeutic window of NAMPT inhibition and exploring biomarkers of response and resistance, such as NAPRT1 deficiency. Studies can be designed based on the established in vitro and in vivo models where the compound's activity is well-characterized .

Application
Selection Property
Validation Focus
Parenteral in vivo tumor studies
Water-soluble prodrug; direct IV/IP formulation
In vivo NAD+ depletion assays; xenograft model PD
PK/PD modeling & translational research
Available human Phase 1/2 PK dataset
Benchmark preclinical PK against reported human exposure parameters
Tumor-selective metabolic disruption studies
Reported tumor NAD+ depletion sparing normal tissue
NAPRT1-dependent response validation; resistance biomarker exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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